molecular formula C12H14ClNO2 B1453322 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1086375-11-2

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No. B1453322
CAS RN: 1086375-11-2
M. Wt: 239.7 g/mol
InChI Key: NRHVNQHBVQJPNQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound used extensively in scientific research for its multifaceted applications. It belongs to the class of organic compounds known as proline and derivatives . The molecular formula is C12H14ClNO2 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a solid . It has a molecular weight of 239.702 .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be used to design new molecules with target selectivity, potentially leading to the development of novel therapeutics.

Asymmetric Organocatalysis

In the field of asymmetric synthesis, pyrrolidine-based organocatalysts are crucial for constructing complex molecular architectures with high enantioselectivity . “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” can serve as a building block for synthesizing such organocatalysts, which are instrumental in facilitating a variety of asymmetric chemical reactions.

Biological Activity Profiling

Stereochemistry plays a significant role in the biological activity of drug candidates. The different stereoisomers of “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” and the spatial orientation of substituents can lead to diverse biological profiles due to varying binding modes to enantioselective proteins . Research in this area can provide insights into the structure-activity relationship (SAR) of the compound.

Pharmacophore Exploration

The non-planarity of the pyrrolidine ring, as found in “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, contributes to pseudorotation, which is a phenomenon that can affect the interaction of drug molecules with biological targets . This property can be exploited to explore and optimize the pharmacophore for better drug design.

ADME/Tox Optimization

The introduction of heteroatomic fragments like “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” in drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates . Research in this area focuses on improving the absorption, distribution, metabolism, excretion, and toxicity profiles of pharmaceuticals.

Synthetic Methodology

“1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . These methodologies are essential for creating a diverse array of compounds for further application in medicinal chemistry.

Ligand Design for Catalysis

Pyrrolidine derivatives are key structural motifs in ligands used for catalysis. “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” could be utilized to design new ligands that can efficiently catalyze transformations in organic synthesis .

Detection and Analysis in Various Industries

Carboxylic acids, such as “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, have applications in the detection and analysis of substances in medicines, cosmetics, and food additives. Different methods have been developed for their detection, which is crucial for quality control and regulatory compliance .

Mechanism of Action

While the specific mechanism of action for 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is not explicitly mentioned in the search results, it’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVNQHBVQJPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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